![molecular formula C24H25ClN4O3S B2382987 1-((4-chlorophenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide CAS No. 1209412-79-2](/img/structure/B2382987.png)
1-((4-chlorophenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-chlorophenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C24H25ClN4O3S and its molecular weight is 485. The purity is usually 95%.
BenchChem offers high-quality 1-((4-chlorophenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-chlorophenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Interaction and Antagonist Activity
This compound is related to potent and selective antagonists for the CB1 cannabinoid receptor. Research by Shim et al. (2002) on a structurally related antagonist highlights the compound's interaction with the CB1 receptor, employing molecular orbital methods and pharmacophore models to understand its binding and activity. The study provides insights into the steric and electrostatic interactions crucial for receptor binding, suggesting the compound's utility in exploring receptor-ligand interactions and developing CB1 receptor antagonists (Shim et al., 2002).
Antimicrobial Activity
El‐Emary et al. (2002) investigated derivatives of 3-methyl 1-phenyl-5-amino pyrazole for antimicrobial activity. Through a series of chemical reactions, various heterocyclic compounds were synthesized and tested against microbial strains. This research exemplifies the compound's role in generating new structures with potential antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002).
Alzheimer's Disease Research
A study by Rehman et al. (2018) synthesized N-substituted derivatives of a related compound to evaluate new drug candidates for Alzheimer’s disease. The research involved several steps of chemical synthesis, structural elucidation, and biological screening for enzyme inhibition activity against acetylcholinesterase (AChE). This application demonstrates the compound's relevance in neurodegenerative disease research and drug development efforts (Rehman et al., 2018).
Anti-obesity and Metabolic Research
Srivastava et al. (2007) explored diaryl dihydropyrazole-3-carboxamides, including compounds structurally related to the one , for their anti-obesity activity related to CB1 receptor antagonism. The research focused on the synthesis, biological evaluation, and molecular modeling to identify compounds with potential for appetite suppression and body weight reduction, illustrating the compound's utility in metabolic disorder research (Srivastava et al., 2007).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O3S/c25-18-11-13-20(14-12-18)33(31,32)28-15-5-6-17(16-28)24(30)26-23-21-9-4-10-22(21)27-29(23)19-7-2-1-3-8-19/h1-3,7-8,11-14,17H,4-6,9-10,15-16H2,(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWNWXUYOGIZGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=C4CCCC4=NN3C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-chlorophenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxylic acid](/img/structure/B2382905.png)
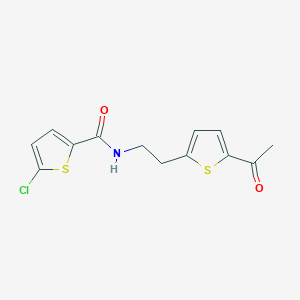
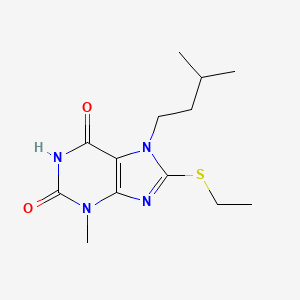
![1-[(3-Nitrobenzenesulfonyl)azanidyl]pyridin-1-ium](/img/structure/B2382912.png)
![N-(2,5-dimethoxyphenyl){[3-(4-methylphenyl)adamantanyl]amino}carboxamide](/img/structure/B2382913.png)

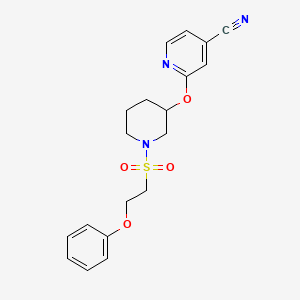
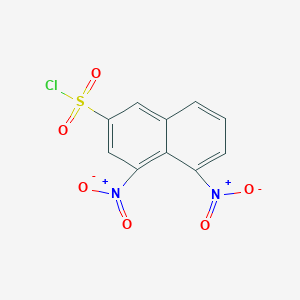
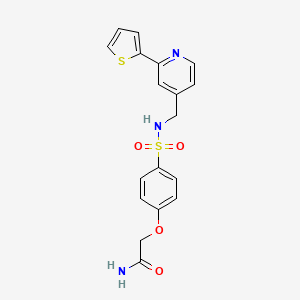
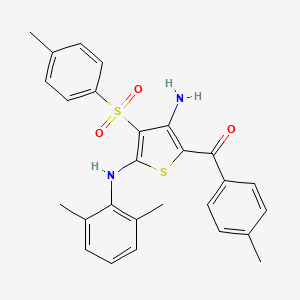
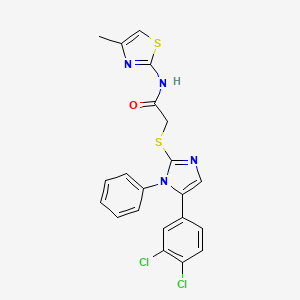
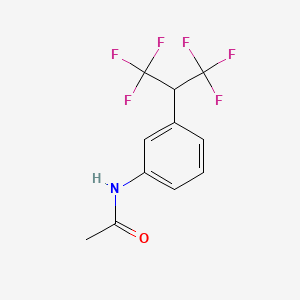
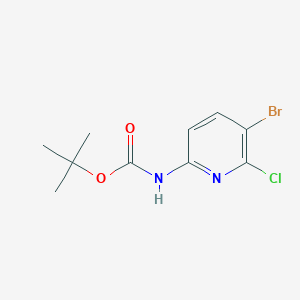
![3-Methyl-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2382927.png)